ethyl 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-oxoacetate
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Description
Ethyl 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H17N7O3 and its molecular weight is 319.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.13928743 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound, ethyl 2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate, is a triazole-pyrimidine hybrid . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system (CNS), where microglia are the primary immune cells, and neuronal cells are responsible for transmitting information throughout the body.
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis in human neuronal cells . It also inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating the immune response to infection .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
Ethyl 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies, including synthesis methods, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety. The synthesis typically involves the reaction of 3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate, often carried out in dimethylformamide (DMF) at elevated temperatures.
Cytotoxicity
Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values for different cell lines tested:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 | 22.6 | |
MDA-MB-231 | 1.4 | |
A549 (Lung cancer) | 15.0 | |
HeLa (Cervical cancer) | 30.5 |
These results indicate that the compound exhibits potent cytotoxicity against MDA-MB-231 cells, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or signaling pathways associated with cancer proliferation. For instance, compounds with similar structures have been shown to inhibit VEGFR2 kinase activity, contributing to their anticancer properties .
Case Studies and Research Findings
Several research studies have focused on the biological activity of triazolo[4,5-d]pyrimidine derivatives:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of cell growth in various cancer cell lines. The most active compounds were identified as potential leads for further development .
- Inhibition of Kinases : Research indicated that triazolo[4,5-d]pyrimidine derivatives could act as inhibitors for several kinases involved in tumor growth and metastasis. The structure–activity relationship (SAR) studies highlighted modifications that enhanced potency and selectivity against target kinases .
Properties
IUPAC Name |
ethyl 2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O3/c1-3-23-13(22)12(21)20-6-4-19(5-7-20)11-9-10(14-8-15-11)18(2)17-16-9/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVBRPRWUXIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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